2-Oxopropyl ethaneperoxoate

Description

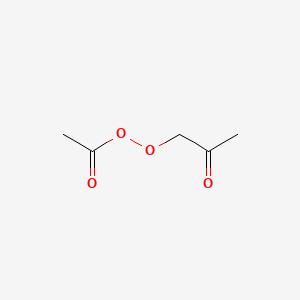

2-Oxopropyl ethaneperoxoate is a synthetic organic compound characterized by a peroxoate (O–O) functional group attached to an ethyl chain and a 2-oxopropyl moiety. This structure confers unique reactivity, particularly in oxidation and radical-mediated reactions. The peroxoate group is critical for its role as an oxidizing agent, though its stability and reactivity are highly dependent on substituents and environmental conditions .

Properties

CAS No. |

106544-46-1 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.115 |

IUPAC Name |

2-oxopropyl ethaneperoxoate |

InChI |

InChI=1S/C5H8O4/c1-4(6)3-8-9-5(2)7/h3H2,1-2H3 |

InChI Key |

YVQLFZXOYMUZHG-UHFFFAOYSA-N |

SMILES |

CC(=O)COOC(=O)C |

Synonyms |

Ethaneperoxoic acid, 2-oxopropyl ester (9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal and Catalytic Decomposition

Peroxide groups (O-O bonds) are inherently unstable, and 2-oxopropyl ethaneperoxoate likely undergoes decomposition under heat or catalytic conditions. Key pathways include:

-

Homolytic cleavage : Generates free radicals, initiating chain reactions. For example:

Radical intermediates may lead to polymer formation or oxidative degradation of organic substrates .

-

Heterolytic cleavage : Acidic or basic conditions promote ionic decomposition. In alkaline media, peroxides often disproportionate to form oxygen gas and water :

Transition metals (e.g., MnO₂, Fe²⁺) accelerate decomposition via redox cycling .

Oxidation Reactions

As a peroxoate, this compound acts as a strong oxidizer, particularly in acidic environments. Comparative oxidation potentials are outlined below :

| Oxidizing Agent | Reduced Product | Oxidation Potential (V) |

|---|---|---|

| F₂ | HF | 3.0 |

| O₃ | O₂ | 2.1 |

| H₂O₂ | H₂O | 1.8 |

| C₅H₈O₄ | C₃H₆O | ~1.7–2.0 (estimated) |

Key reactions :

-

Epoxidation of alkenes : Transfers an oxygen atom to form epoxides.

-

Alcohol oxidation : Converts primary alcohols to carboxylic acids or ketones .

-

Sulfide to sulfoxide :

Nucleophilic Additions and Substitutions

The 2-oxopropyl group participates in ketone-specific reactions:

-

Grignard reactions : Formation of tertiary alcohols.

Reduction Reactions

Under alkaline conditions, peroxides act as reductants. For example:

-

Silver oxide reduction :

-

Permanganate reduction :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

S-(2-Oxopropyl)-CoA

Structural and Functional Differences :

- Core Structure : S-(2-oxopropyl)-CoA features a methylene (–CH2–) group bridging the sulfhydryl (SH) of Coenzyme A (CoA) and the carbonyl carbon of the acetyl moiety. This contrasts with 2-oxopropyl ethaneperoxoate, where the peroxoate group replaces the thioester linkage .

- Reactivity: The methylene group in S-(2-oxopropyl)-CoA renders it a nonhydrolyzable acetyl-CoA analog, making it inert to enzymatic hydrolysis. In contrast, the peroxoate group in this compound is highly reactive, participating in radical chain reactions or oxidation processes .

- Enzymatic Interactions: S-(2-oxopropyl)-CoA competitively inhibits acetyl-CoA-dependent enzymes (e.g., acetyltransferases) by forming hydrophobic interactions with residues like Met-108 and Ala-110 in active sites. This compound, lacking CoA’s bulky structure, likely interacts with smaller, non-enzymatic targets .

Table 1: Comparative Properties

| Property | S-(2-Oxopropyl)-CoA | This compound |

|---|---|---|

| Functional Group | Thioester with methylene | Peroxoate (O–O) |

| Hydrolysis Stability | Nonhydrolyzable | Likely hydrolyzable |

| Enzymatic Role | Competitive inhibitor | Oxidizing agent |

| Key Interactions | Hydrophobic (Met, Ala) | Radical/oxidative pathways |

8α-(2-Oxopropyl)-Erythraline

Structural and Functional Differences :

- Core Structure : 8α-(2-oxopropyl)-erythraline is a natural alkaloid derivative with a 2-oxopropyl group attached to a erythraline skeleton. Unlike this compound, it lacks the peroxoate group and instead contains a complex polycyclic framework with oxygen and nitrogen heteroatoms .

- Spectroscopic Signatures :

- UV/Vis : Absorption maxima at 201 nm (logε 4.11) and 289 nm (logε 1.29), indicative of conjugated double bonds and aromatic systems. This compound would exhibit distinct UV profiles due to its peroxoate group.

- IR : A strong carbonyl stretch at 1712 cm⁻¹ (C=O) contrasts with the O–O stretch (~800–900 cm⁻¹) expected in peroxoates .

Table 2: Spectroscopic Comparison

| Parameter | 8α-(2-Oxopropyl)-Erythraline | This compound (Predicted) |

|---|---|---|

| UV λmax (nm) | 201, 238, 289 | ~200–220 (peroxoate π→π*) |

| IR Peaks (cm⁻¹) | 1712 (C=O), 1480, 1423 | ~850 (O–O), 1720 (C=O) |

| HRESIMS [M+H]+ | 354.1709 | Not reported |

Mechanistic and Functional Insights

- Reactivity in Synthesis : S-(2-oxopropyl)-CoA’s inertness under enzymatic conditions highlights the importance of substituent choice in designing enzyme inhibitors. In contrast, this compound’s peroxoate group may facilitate applications in polymer initiation or organic oxidation reactions.

- Stability Considerations : The peroxoate group’s inherent instability limits this compound’s utility in aqueous environments, whereas S-(2-oxopropyl)-CoA’s stability enables prolonged enzymatic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.